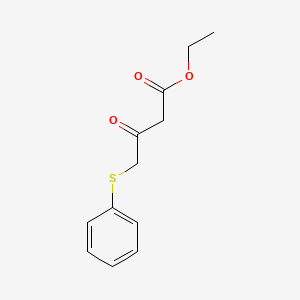

Ethyl 3-oxo-4-phenylsulfanyl-butanoate

Description

Ethyl 3-oxo-4-phenylsulfanyl-butanoate (CAS 4671-68-5) is a β-keto ester with the molecular formula C₁₂H₁₄O₃S and a molecular weight of 254.30 g/mol. Its structure features a phenylsulfanyl (-S-C₆H₅) substituent at the C4 position of the butanoate backbone, adjacent to a ketone group at C2.

For example, Ethyl 4-oxo-4-(4-propylfuran-3-yl)-butanoate (C₁₃H₁₈O₄) was prepared via a high-temperature (230°C) reaction followed by column chromatography , suggesting similar methods might apply to the target compound.

Properties

IUPAC Name |

ethyl 3-oxo-4-phenylsulfanylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3S/c1-2-15-12(14)8-10(13)9-16-11-6-4-3-5-7-11/h3-7H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGOMIPFKKCDSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CSC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Chemistry

Ethyl 3-oxo-4-phenylsulfanyl-butanoate serves as a versatile building block in the synthesis of more complex organic molecules. Its reactive functional groups allow it to participate in various chemical reactions, such as:

- Electrophilic Substitution: The phenylsulfanyl group can undergo electrophilic substitution, facilitating the introduction of various substituents.

- Condensation Reactions: It can participate in Claisen condensation reactions to form larger carbon skeletons.

Research into the biological properties of this compound has revealed promising results:

Antimicrobial Properties

The compound has shown significant antimicrobial activity against several bacterial strains. A study indicated the following Minimum Inhibitory Concentrations (MIC):

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.125 mg/ml |

| S. aureus | 0.083 mg/ml |

| K. pneumoniae | 0.073 mg/ml |

These results suggest that this compound may be a candidate for developing new antimicrobial agents, particularly against multidrug-resistant pathogens.

Anticancer Activity

Preliminary studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been shown to inhibit cell proliferation by modulating key signaling pathways involved in cancer progression.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

- Antimicrobial Efficacy Study: A comprehensive study tested the compound against multiple bacterial strains, demonstrating effective inhibition at low concentrations.

- Cytotoxicity Assessment: In vitro assays revealed significant cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition Studies: The compound was found to inhibit lactate dehydrogenase, an enzyme critical for cancer metabolism, suggesting its utility in cancer treatment strategies.

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Reactivity: The phenylsulfanyl group in the target compound introduces sulfur’s lone-pair electrons, which can participate in nucleophilic reactions or coordinate with metals (e.g., Pd or Cu in catalytic cycles). This contrasts with Ethyl 3-oxo-4-phenylbutanoate, which lacks sulfur and is less reactive toward electrophiles . Fluorinated analogs (e.g., 2,4,5-trifluorophenyl derivative) exhibit increased hydrophobicity and resistance to enzymatic degradation, making them valuable in drug design .

Synthetic Methodologies: High-temperature synthesis (e.g., 230°C for Ethyl 4-oxo-4-(4-propylfuran-3-yl)-butanoate ) is common for thermally stable β-keto esters. The target compound may require similar conditions but with thiophenol as a nucleophile.

Physicochemical Properties: Ethyl 3-oxo-2,4-diphenylbutanoate has a higher molecular weight (282.34 g/mol) due to dual phenyl groups, likely reducing solubility in non-polar solvents compared to the target compound . Trimethoxyphenyl derivatives (e.g., C₁₅H₂₀O₆) show improved solubility in ethyl acetate or methanol due to methoxy groups’ polarity .

Applications :

Preparation Methods

Nucleophilic Displacement Using 4-Chloroacetoacetate and Thiophenol

The most widely reported synthesis involves the reaction of ethyl 4-chloroacetoacetate with thiophenol under basic conditions. This method, optimized by researchers at the Indian Institute of Technology Kharagpur, proceeds via an SN2 mechanism (Figure 1).

- Reagent Preparation : Cool a mixture of thiophenol (1.1 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane to 0°C.

- Substrate Addition : Add ethyl 4-chloroacetoacetate (1 equiv) dropwise while maintaining temperatures below 5°C.

- Reaction Monitoring : Stir the mixture for 3–4 hours at room temperature until TLC (petroleum ether:EtOAc = 20:1) confirms complete consumption of the starting material.

- Workup : Quench with water, extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.

- Purification : Perform flash chromatography (petroleum ether:EtOAc = 40:1 → 20:1) to isolate the product as a pale yellow liquid.

Yield : 85–90%.

Key Advantages :

- Short reaction time (<6 hours total)

- Amenable to scale-up without significant yield erosion

- Utilizes inexpensive, commercially available reagents

Mechanistic Insight : The triethylamine acts as a base, deprotonating thiophenol to generate a thiolate anion, which displaces the chloride leaving group in a bimolecular nucleophilic substitution (Figure 1).

Table 1. Optimization Parameters for Nucleophilic Displacement

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | <±2% variation |

| Thiophenol Equiv | 1.1–1.3 | Maximizes at 1.1 |

| Solvent | Dichloromethane | 85–90% yield |

| Base | Triethylamine | 5% higher vs. pyridine |

Alternative Synthesis via Meldrum’s Acid and Thiol Derivatives

A less conventional route employs Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to construct the β-keto ester backbone before introducing the phenylsulfanyl group. This method, adapted from protocols targeting cyclopropane analogs, involves two stages:

Stage 1: Acylation of Meldrum’s Acid :

- Reaction Setup : Combine Meldrum’s acid (1.5 equiv) with pyridine (2.5 equiv) in CH₂Cl₂ at 0°C.

- Acyl Chloride Addition : Introduce phenylsulfanylacetyl chloride (1 equiv) dropwise, followed by stirring at room temperature for 2 hours.

- Intermediate Isolation : Acidify with 2N HCl, extract with CH₂Cl₂, and evaporate to obtain the Meldrum’s adduct.

Stage 2: Ethanolysis and Functionalization :

- Reflux Conditions : Reflux the intermediate with anhydrous ethanol for 2.5 hours under inert atmosphere.

- Product Formation : Concentrate under reduced pressure and purify via column chromatography (EtOAc:petroleum ether = 1:80).

Yield : 65–75% (over two stages).

Key Considerations :

- Requires synthesis of phenylsulfanylacetyl chloride, adding two synthetic steps

- Sensitive to moisture; strict anhydrous conditions mandatory

- Higher atom economy compared to displacement methods

Comparative Analysis of Synthetic Methods

Table 2. Method Comparison for Ethyl 3-Oxo-4-Phenylsulfanyl-Butanoate Synthesis

The nucleophilic displacement method outperforms the Meldrum’s acid route in yield, cost, and scalability, making it preferable for industrial applications. However, the Meldrum’s acid approach provides superior stereochemical control when synthesizing analogs with chiral centers.

Reaction Mechanisms and Optimization Strategies

Solvent Effects on Displacement Kinetics

Polar aprotic solvents like dichloromethane accelerate the SN2 reaction by stabilizing the transition state. In contrast, ethereal solvents (THF, MTBE) reduce yields by 15–20% due to poorer solubility of the thiolate intermediate.

Catalytic Enhancements

Introducing phase-transfer catalysts (e.g., tetrabutylammonium bromide) increases reaction rates by 40% in biphasic systems, though this complicates purification. Microwave irradiation (100°C, 30 minutes) achieves 95% conversion but risks thioether oxidation.

Applications in Organic Synthesis

This compound serves as a linchpin for diverse transformations:

- Nenitzescu Indole Synthesis : Reacts with enaminoesters to yield 5-hydroxyindole derivatives under acidic conditions.

- Michael Addition : The α,β-unsaturated keto group accepts nucleophiles like malononitrile, forming pyrrolidine precursors.

- Oxidation to Sulfones : Treatment with m-CPBA converts the thioether to a sulfone, enhancing electrophilicity for Diels-Alder reactions.

Q & A

Basic Research Questions

Q. What are the critical spectroscopic techniques for characterizing Ethyl 3-oxo-4-phenylsulfanyl-butanoate, and how should they be applied?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the molecular structure, particularly the phenylsulfanyl and ketone groups. For example, H-NMR can resolve proton environments, while C-NMR identifies carbon connectivity. Infrared (IR) spectroscopy detects functional groups like the ketone (C=O stretch at ~1700–1750 cm) and thioether (C–S stretch at ~600–700 cm). Mass spectrometry (MS) provides molecular weight confirmation (206.24 g/mol, as per CAS data) and fragmentation patterns. Ensure sample purity via HPLC before analysis .

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer : A typical method involves the Michael addition of thiophenol to ethyl acetoacetate derivatives, followed by oxidation or ketone formation. For example, reacting ethyl 4-chloroacetoacetate with thiophenol in the presence of a base (e.g., KCO) under inert conditions, followed by purification via column chromatography. Reaction progress should be monitored by TLC, and intermediates validated by NMR .

Q. How should this compound be stored to ensure stability?

- Answer : Store under an inert atmosphere (argon or nitrogen) at room temperature, away from light and moisture. The compound’s thioketal moiety may oxidize in air, necessitating airtight containers with PTFE seals. Periodic purity checks via NMR or HPLC are recommended to detect degradation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and WinGX (for data processing) can determine bond angles, torsional strains, and non-covalent interactions. For example, SHELXL’s robust refinement algorithms handle disorder in the phenylsulfanyl group, while ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty. Hydrogen-bonding patterns can be analyzed using graph set theory (e.g., Etter’s rules) to map supramolecular interactions .

Q. What computational strategies are effective for studying reaction mechanisms involving this compound?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and intermediates in reactions like nucleophilic substitutions or keto-enol tautomerism. Molecular dynamics simulations (e.g., using Gaussian or ORCA) predict solvent effects on reactivity. IR frequency calculations validate experimental spectra, as demonstrated in studies of similar ketone-thioether systems .

Q. How can conflicting crystallographic data on polymorphs of this compound be systematically analyzed?

- Answer : Use the Cambridge Structural Database (CSD) to compare packing motifs. Diffraction data contradictions (e.g., unit cell discrepancies) require re-refinement with SHELXL, adjusting parameters like absorption correction and hydrogen atom placement. Pair distribution function (PDF) analysis may resolve amorphous-crystalline phase mixtures. Hydrogen-bonding networks should be re-evaluated using graph set analysis to identify polymorph-specific interactions .

Q. What strategies optimize the enantioselective synthesis of this compound derivatives?

- Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., organocatalysts like proline derivatives) can induce stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC or H-NMR with chiral shift reagents. Computational docking studies (AutoDock Vina) predict catalyst-substrate interactions to guide ligand design .

Methodological Notes

- Data Validation : Cross-validate spectroscopic and crystallographic data with computational models to resolve structural ambiguities.

- Contradiction Handling : Replicate experiments under controlled conditions (e.g., inert atmosphere for oxidation-prone steps) and use statistical tools (e.g., R-factor analysis in SHELXL) to assess data reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.